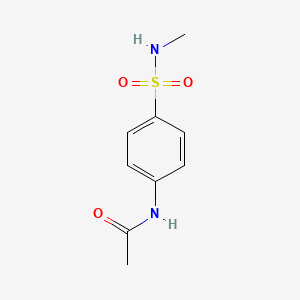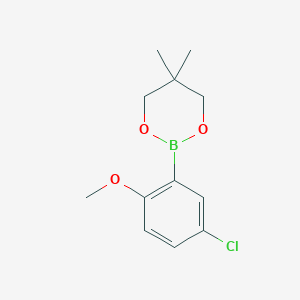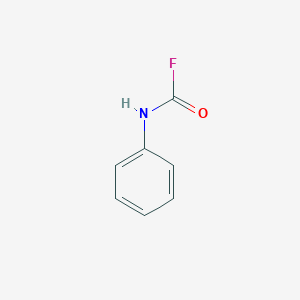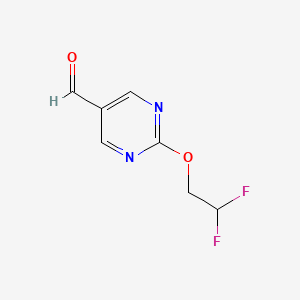![molecular formula C10H15N B6318471 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 167500-74-5](/img/structure/B6318471.png)
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is a heterocyclic compound belonging to the family of pyrroles, which are five-membered aromatic rings containing four carbon atoms and one nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Due to its unique structure, it has a wide range of applications in the field of organic chemistry and biochemistry.
Applications De Recherche Scientifique
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents. Furthermore, it has been used as a starting material in the synthesis of a variety of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) is not well understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This process is believed to be important in the synthesis of various organic compounds and in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds, as well as on the regulation of biochemical and physiological processes. It has also been suggested that the compound may have some effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a relatively low melting point, making it suitable for use in a variety of laboratory experiments. However, it should be noted that the compound is relatively expensive and is not widely available.
Orientations Futures
The future directions for 2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) are numerous. Future research could focus on further investigating the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research could focus on the development of new synthetic methods for the compound, as well as the development of new materials based on the compound. Finally, future research could focus on the development of new analytical techniques for the compound.
Méthodes De Synthèse
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an ether, which is then reacted with a Grignard reagent to form the desired product. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with an amine to form a cyclic amide. This reaction can then be further reacted with a Grignard reagent to form the desired product.
Propriétés
IUPAC Name |
2-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-7-9-5-3-2-4-6-10(9)11-8/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELEVHLHJXOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




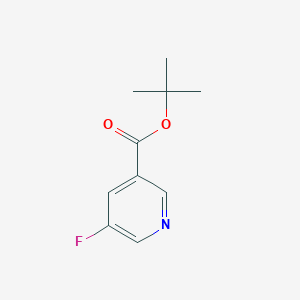
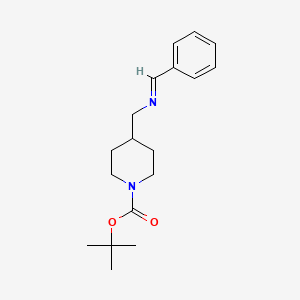
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)


